![molecular formula C5H7ClS B14466330 Propane, 2-[(chloroethynyl)thio]- CAS No. 73577-57-8](/img/structure/B14466330.png)
Propane, 2-[(chloroethynyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 2-[(chloroethynyl)thio]- is an organic compound with a unique structure that includes a propane backbone substituted with a chloroethynylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-[(chloroethynyl)thio]- typically involves the reaction of propane derivatives with chloroethynylthio reagents. One common method is the nucleophilic substitution reaction where a chloroethynylthio group is introduced to a propane molecule under controlled conditions. The reaction conditions often include the use of a base to facilitate the substitution process .
Industrial Production Methods
Industrial production of Propane, 2-[(chloroethynyl)thio]- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and distillation to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 2-[(chloroethynyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethynylthio group to other functional groups.
Substitution: The chloroethynylthio group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted propane derivatives .
Applications De Recherche Scientifique
Propane, 2-[(chloroethynyl)thio]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which Propane, 2-[(chloroethynyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethynylthio group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanethiol:
2-Chloropropane: This compound has a similar structure but with a chlorine atom instead of the chloroethynylthio group.
Thiols and Thioethers: These compounds share the sulfur-containing functional group but differ in their specific substituents and reactivity
Uniqueness
Propane, 2-[(chloroethynyl)thio]- is unique due to the presence of the chloroethynylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
73577-57-8 |
|---|---|
Formule moléculaire |
C5H7ClS |
Poids moléculaire |
134.63 g/mol |
Nom IUPAC |
2-(2-chloroethynylsulfanyl)propane |
InChI |
InChI=1S/C5H7ClS/c1-5(2)7-4-3-6/h5H,1-2H3 |
Clé InChI |
DUWCOUUQQWCTIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC#CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
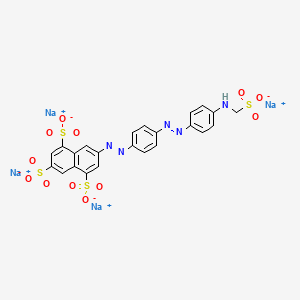
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
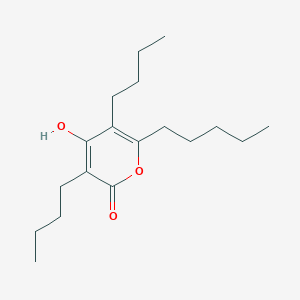
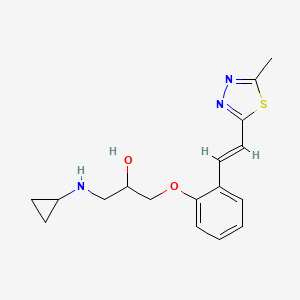
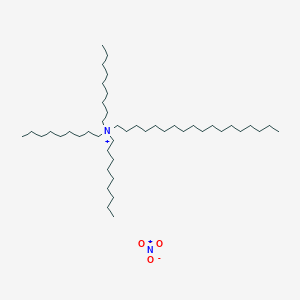
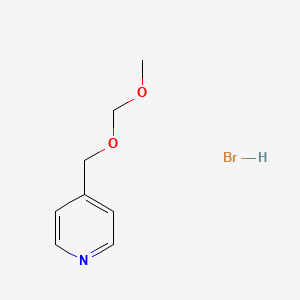
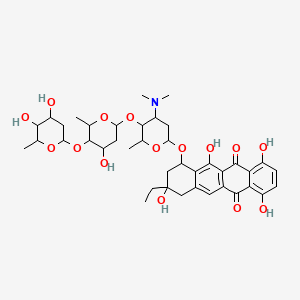
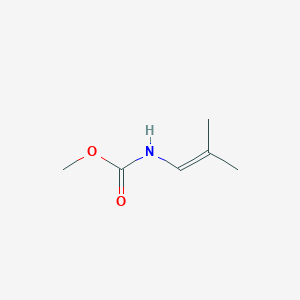
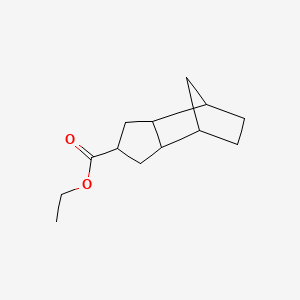
![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
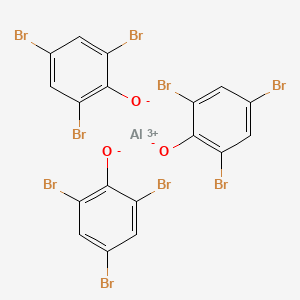
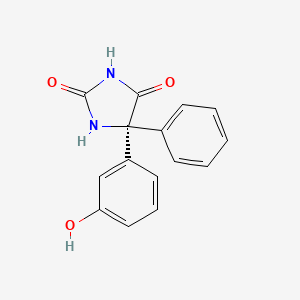
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
